Diethyl 4-bromobutylphosphonate
Overview
Description
Diethyl 4-bromobutylphosphonate is a chemical compound with the formula C8H18BrO3P . It is also known as LUN 75661 and is a non-PEG crosslinker . It has a molecular weight of 273.1 .
Synthesis Analysis
The synthesis of this compound involves the optimization of Michaelis–Arbuzov reaction conditions . The reaction was performed while distilling the generated bromoethane to improve the experimental conditions .Molecular Structure Analysis
This compound contains a total of 30 bonds; 12 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, and 1 phosphonate .Chemical Reactions Analysis
This compound contains a bromine group and a phosphonic acid ethyl ester group . The bromine group is a good leaving group and easily undergoes substitution reactions .Scientific Research Applications
Corrosion Inhibition
Diethyl 4-bromobutylphosphonate and its derivatives, such as α-aminophosphonates, have shown significant potential in corrosion inhibition, particularly for mild steel in hydrochloric acid, which is relevant for industrial pickling processes. Studies demonstrate that these compounds can act as mixed-type inhibitors, predominantly functioning as cathodic inhibitors. Their adsorption on metal surfaces has been validated through various methods including scanning electron microscopy and atomic force microscopy. Theoretical studies, including DFT-based quantum chemical calculations, provide insights into their inhibition mechanisms (Gupta et al., 2017).
Synthesis of Chemical Compounds
This compound is a valuable intermediate in the synthesis of various chemical compounds. It plays a crucial role in the preparation of heterocyclic compounds, especially those containing phosphorus in the ring. Its use facilitates the formation of phosphonic and phosphinic esters, which are important in various chemical syntheses (Arbuzov & Yarmukhametova, 1960). Additionally, this compound has been used in the synthesis of diethyl 1-[(alkylamino)(cyano)methyl]vinylphosphonates via allylic rearrangement SN2-type mechanisms, demonstrating its versatility in organic synthesis (Fray et al., 2012).
Material Science Applications
In material science, this compound-related compounds are utilized in the development of novel materials. For instance, diethyl phosphonates have been used in creating mixed metal-phosphonate materials with potential applications in various industries. These materials often exhibit unique properties like layered structures, enhanced thermal stability, and increased porosity (Moreau et al., 2002).
Pharmaceutical Applications
While specific applications of this compound in pharmaceuticals are limited, its structural analogs and derivatives play a role in drug synthesis and metabolic studies. For instance, metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate, an antilipidemic agent, have been evaluated in rats, highlighting the importance of such compounds in pharmacokinetics and drug metabolism research (Morioka et al., 1996).
Safety and Hazards
Diethyl 4-bromobutylphosphonate is classified as having acute toxicity, both oral and dermal, and it may cause respiratory irritation . It is also suspected of causing genetic defects . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective clothing .
Properties
IUPAC Name |
1-bromo-4-diethoxyphosphorylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BrO3P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSFAWDWYVZQBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCBr)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BrO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559962 | |
Record name | Diethyl (4-bromobutyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63075-66-1 | |
Record name | Diethyl (4-bromobutyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.